Potassium indole-5-yltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
potassium;trifluoro(1H-indol-5-yl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5,13H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUZPWXLGGDSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)NC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111733-03-9 | |
| Record name | Borate(1-), trifluoro-1H-indol-5-yl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111733-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1111733-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Organotrifluoroborates in Organic Chemistry
Organotrifluoroborate salts have become invaluable tools for synthetic chemists, primarily serving as robust partners in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov These reactions are fundamental for the creation of carbon-carbon bonds, a critical step in the synthesis of many organic molecules. The versatility of organotrifluoroborates allows for the coupling of a wide range of organic fragments, including alkyl, alkenyl, and aryl groups. acs.orgfrontiersin.org Their utility extends beyond simple couplings; they can be incorporated into molecules and carried through multiple synthetic steps before their final transformation, showcasing their role as stable boronic acid surrogates. frontiersin.orgorganic-chemistry.org This stability allows for the manipulation of other functional groups within the molecule without disturbing the carbon-boron bond, a feature that greatly expands their synthetic utility. nih.gov
Advantages of Organotrifluoroborates over Traditional Organoboron Reagents
Organotrifluoroborates present several key advantages over their traditional counterparts, such as boronic acids and boronate esters. nih.govnih.gov Their most notable feature is their enhanced stability. nih.gov Unlike many boronic acids, which can be difficult to handle and purify due to their tendency to form cyclic trimeric anhydrides (boroxines), organotrifluoroborates are typically crystalline, free-flowing solids. organic-chemistry.org They are remarkably stable to air and moisture, often allowing them to be stored indefinitely at room temperature without special precautions. nih.govnih.govorganic-chemistry.org
This stability stems from the tetracoordinate nature of the boron atom, which is bonded to three highly electronegative fluorine atoms. frontiersin.orgorganic-chemistry.org This structure makes them less prone to protodeboronation—an undesirable side reaction that can plague reactions using boronic acids. nih.gov Furthermore, the use of inexpensive potassium hydrogen fluoride (B91410) (KHF₂) for their preparation makes them an economically viable option for large-scale synthesis. nih.govorganic-chemistry.org
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Structure | Tetracoordinate, monomeric salts nih.gov | Tricoordinate, can form boroxines organic-chemistry.org | Tricoordinate, Lewis acidic organic-chemistry.org |
| Stability | High stability to air and moisture nih.govorganic-chemistry.org | Prone to dehydration/boroxine formation organic-chemistry.org | Generally stable, but can be hydrolytically sensitive |
| Handling | Typically easy-to-handle crystalline solids acs.org | Can be difficult to purify and handle organic-chemistry.org | Often liquids or low-melting solids |
| Reactivity | Less prone to protodeboronation nih.gov | Susceptible to protodeboronation | Susceptible to nucleophilic attack organic-chemistry.org |
This table provides an interactive comparison of the properties of different organoboron reagents.
Importance of the Indole Scaffold in Chemical Research
The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and natural product synthesis. sigmaaldrich.comhoffmanchemicals.comencyclopedia.pub It is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility is demonstrated by the vast number of natural and synthetic compounds containing the indole nucleus that exhibit a wide array of pharmacological activities. sigmaaldrich.comencyclopedia.pub
Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and powerful anti-cancer drugs like vinblastine (B1199706) and vincristine. encyclopedia.pub The indole scaffold's unique electronic properties and its ability to participate in hydrogen bonding make it an ideal structural motif for interacting with enzymes and receptors in the body. Consequently, the development of new methods to synthesize and functionalize indole-containing molecules is a major focus of chemical research, aimed at discovering new therapeutic agents for a range of diseases, including cancer, infections, and neurodegenerative disorders. sigmaaldrich.comencyclopedia.pub
Overview of Research Areas for Potassium Indole 5 Yltrifluoroborate
Preparation from Indole Boronic Acids and Esters
The most common and direct method for the synthesis of potassium indole trifluoroborates involves the conversion of pre-existing indole boronic acids or their esters. This approach is favored for its high efficiency and the ready availability of the starting materials.
Conversion with Potassium Hydrogen Difluoride (KHF₂)
A widely employed method for the synthesis of potassium aryltrifluoroborates, including indole derivatives, is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂). organic-chemistry.orgorganic-chemistry.org This conversion is typically a straightforward and high-yielding process. The reaction involves the displacement of the hydroxyl groups on the boron atom with fluoride (B91410) ions, forming a stable trifluoroborate salt.
The general reaction is as follows:
Indole-B(OH)₂ + 2 KHF₂ → K[Indole-BF₃] + 2 H₂O + KF
This method is often performed in aqueous or mixed aqueous/organic solvent systems, such as methanol (B129727)/water or acetone/water. The product, being a salt, often precipitates from the reaction mixture and can be isolated by simple filtration, followed by washing and drying. One-pot procedures starting from aryl halides have also been developed, where an initial borylation step is followed by the addition of KHF₂ to directly afford the aryltrifluoroborate salt without the need to isolate the intermediate boronic acid. organic-chemistry.orgorganic-chemistry.orgnih.gov
Arylboronic acids and their corresponding trifluoroborates can be synthesized in a one-pot sequence through an iridium-catalyzed borylation of arenes. organic-chemistry.org Following the initial borylation to form the pinacol (B44631) boronate ester, the addition of KHF₂ facilitates the displacement of the pinacol group to yield the desired aryltrifluoroborate. organic-chemistry.org This approach is advantageous as it avoids the use of halogenated arenes and is tolerant of a wide range of functional groups. organic-chemistry.org
Optimization of Reaction Conditions for Indole Derivatives
The optimization of reaction conditions for the synthesis of indole trifluoroborates is crucial to ensure high yields and purity, especially when dealing with substituted indole rings. The electronic nature and position of substituents on the indole nucleus can significantly influence the reactivity of the starting boronic acid and the stability of the final trifluoroborate product.
For instance, electron-donating groups on the indole ring can increase the electron density at the boron atom, potentially affecting the rate of the reaction with KHF₂. Conversely, electron-withdrawing groups might influence the solubility and stability of the resulting trifluoroborate salt.
Key parameters for optimization include:
Solvent System: The choice of solvent (e.g., methanol, acetone, acetonitrile, water) and its ratio can impact the solubility of both the starting material and the product, thereby affecting reaction time and yield.
Stoichiometry of KHF₂: While a stoichiometric amount is theoretically required, an excess of KHF₂ is often used to drive the reaction to completion.
Temperature and Reaction Time: These parameters are often interdependent and need to be optimized for each specific substrate to ensure complete conversion without decomposition.
pH Control: The acidity or basicity of the reaction medium can be a critical factor, especially for indoles bearing pH-sensitive functional groups.
A study on the synthesis of dihydrobenzofuran neolignans highlighted the importance of optimizing the oxidant, solvent, and reaction time to balance conversion and selectivity, principles that are also applicable to the synthesis of indole trifluoroborates.
Alternative Synthetic Routes to Indole Trifluoroborates
While the conversion of boronic acids is the most common route, several alternative strategies have been developed for the synthesis of indole trifluoroborates, offering access to a wider range of derivatives and accommodating various functional groups.
Transmetalation Reactions
Transmetalation reactions, involving the transfer of an organic group from one metal to another, represent a plausible, though less commonly documented, route to indole trifluoroborates. This approach would typically involve the reaction of an indolyl-organometallic reagent, such as an indolyl-Grignard or indolyl-lithium species, with a boron electrophile like boron trifluoride etherate (BF₃·OEt₂).
The general scheme for this approach is:
Indole-M + BF₃·OEt₂ → [Indole-BF₃]⁻ M⁺ + OEt₂ (where M = Li, MgX)
The resulting trifluoroborate anion would then be isolated with a suitable counter-ion, such as potassium. A challenge in this approach is the potential for side reactions, as organometallic reagents can be highly reactive and may not be compatible with all functional groups on the indole ring. The synthesis of 3-acylindoles using boron trifluoride etherate as a promoter for the acylation of indoles with anhydrides demonstrates the utility of this Lewis acid in indole chemistry. organic-chemistry.orgnih.gov
Hydroboration Approaches
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, can be a powerful tool for the synthesis of organoboranes. nih.gov In the context of indole trifluoroborates, this could involve the hydroboration of a suitably functionalized indole precursor. For example, the hydroboration of a vinyl-indole derivative could lead to an alkylborane intermediate, which can then be converted to the corresponding trifluoroborate.
A study demonstrated the functionalization of the C-3β position of vinyl indoles through a hydroboration/Suzuki-Miyaura cross-coupling sequence. nih.gov This suggests that the intermediate alkylborane could potentially be trapped with KHF₂ to form an indole-containing alkyltrifluoroborate. However, the direct hydroboration of the indole nucleus itself often leads to dearomatization, yielding indoline (B122111) derivatives. nih.gov Therefore, careful selection of the substrate and reaction conditions is necessary to achieve the desired aromatic indole trifluoroborate.
The following table provides examples of the hydroboration of N-sulfonyl indoles, which results in C3-borylated indolines. While not directly yielding indole trifluoroborates, this illustrates the application of hydroboration to indole systems.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Ts-Indole | N-Ts-3-Bpin-indoline | 95 |
| 2 | N-Ts-2-Me-Indole | trans-N-Ts-2-Me-3-Bpin-indoline | 98 |
| 3 | N-Ts-5-MeO-Indole | N-Ts-5-MeO-3-Bpin-indoline | 92 |
Data sourced from a study on metal-free C-H borylation and hydroboration of indoles.
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions provide a versatile method for the synthesis of functionalized organotrifluoroborates. nih.gov This strategy can be applied in two main ways for the preparation of indole trifluoroborates.
The first approach involves the nucleophilic attack of an indole derivative on an electrophilic trifluoroborate-containing reagent. For example, an indolyl anion could displace a halide from a haloalkyltrifluoroborate.
The second, and more developed, approach is the nucleophilic substitution on a pre-functionalized trifluoroborate. For instance, potassium bromo- or iodomethyltrifluoroborates can react with various nucleophiles to generate a wide array of functionalized alkyltrifluoroborates. nih.govnih.gov While not specific to indoles, this methodology could be adapted. A more direct example is the synthesis of potassium azidoalkyltrifluoroborates from the corresponding halogen compounds, which can then undergo further reactions. nih.gov
The following table shows the preparation of various potassium alkyltrifluoroborates via nucleophilic substitution, demonstrating the broad scope of this methodology.
| Entry | Nucleophile | Reaction Condition | Time (h) | Product | Yield (%) |
| 1 | PhLi | A | 3 | PhCH₂BF₃K | 95 |
| 2 | n-BuLi | A | 3 | n-C₅H₁₁BF₃K | 92 |
| 3 | MeO⁻Na⁺ | B | 12 | MeOCH₂BF₃K | 98 |
| 4 | PhS⁻Li⁺ | C | 6 | PhSCH₂BF₃K | 96 |
Condition A: THF, -78 °C; Condition B: MeOH, rt; Condition C: THF, rt. Data adapted from a study on the synthesis of functionalized organotrifluoroborates.
C-H Borylation Precursors and Conversion
A key strategy for the synthesis of potassium indolyltrifluoroborates involves a two-step sequence: (1) the regioselective C-H borylation of an appropriately substituted indole to form an indolylboronic ester, and (2) the subsequent conversion of this boronic ester into the corresponding potassium trifluoroborate salt.
Iridium-Catalyzed C-H Borylation of Indoles
Transition-metal catalysis, particularly with iridium complexes, has emerged as a powerful tool for the direct borylation of indoles. nih.govnih.gov These reactions typically employ a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) in the presence of an iridium catalyst. The regioselectivity of the borylation is a critical aspect of this methodology and can be influenced by several factors, including the choice of ligand on the iridium catalyst, the directing groups on the indole nitrogen, and the substitution pattern of the indole itself. nih.govnih.gov
For instance, ligand-free iridium-catalyzed C-H borylation of N-acyl protected indoles has been shown to afford C3-borylated indoles with high yields and excellent regioselectivity. nih.gov In a typical procedure, an N-acyl indole is reacted with pinacolborane in the presence of a catalytic amount of an iridium complex like [IrCl(cod)]₂ in a solvent such as n-hexane at elevated temperatures. nih.gov This method is tolerant of a variety of functional groups on the indole ring. nih.gov
The regioselectivity can be steered to other positions of the indole ring through the use of specific directing groups or substitution patterns. For example, the borylation of 2-substituted indoles often leads to selective functionalization at the C7 position. nih.gov
Table 1: Examples of Iridium-Catalyzed C-H Borylation of Substituted Indoles
| Indole Substrate (N-protection) | Borylating Agent | Catalyst System | Position of Borylation | Yield (%) | Reference |
| N-isobutyryl-5-fluoroindole | HBpin | [IrCl(cod)]₂ | C3 | 85 | nih.gov |
| N-isobutyryl-5-chloroindole | HBpin | [IrCl(cod)]₂ | C3 | 91 | nih.gov |
| N-isobutyryl-5-bromoindole | HBpin | [IrCl(cod)]₂ | C3 | 86 | nih.gov |
| N-isobutyryl-5-methylindole | HBpin | [IrCl(cod)]₂ | C3 | 82 | nih.gov |
| N-isobutyryl-5-methoxyindole | HBpin | [IrCl(cod)]₂ | C3 | 78 | nih.gov |
| 2-Methylindole | HBPin | [Ir(dtbpy)Cl]₂ | C7 | 85 | rrscientific.com |
| 2-Phenylindole | HBPin | [Ir(dtbpy)Cl]₂ | C7 | 81 | rrscientific.com |
This table presents a selection of research findings and is not exhaustive.
Conversion of Indolylboronic Esters to Potassium Indolyltrifluoroborates
The indolylboronic esters generated from the C-H borylation step are versatile intermediates that can be readily converted into the more stable potassium indolyltrifluoroborate salts. This transformation is typically achieved by treating the boronic ester with an aqueous solution of potassium hydrogen difluoride (KHF₂). escholarship.orgscispace.com The reaction is often performed in a solvent mixture, such as methanol/water or acetone/water, and proceeds to give the desired trifluoroborate salt in high yield. escholarship.orgresearchgate.net
A general procedure involves dissolving the indolylboronic acid pinacol ester in methanol and adding an aqueous solution of KHF₂. escholarship.org The mixture is stirred, and the solvent is subsequently removed under reduced pressure. The resulting crude product can then be purified, often by recrystallization, to yield the pure potassium indolyltrifluoroborate. unimelb.edu.au This method is broadly applicable to a wide range of organoboronic esters. escholarship.orgnih.gov
For the synthesis of the title compound, This compound , the precursor, 5-bromoindole, would first undergo a borylation reaction, likely after N-protection, to introduce a boronic ester at the 5-position. This could be achieved through methods such as lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through a palladium-catalyzed Miyaura borylation. nih.gov The resulting indole-5-boronic acid or its ester would then be treated with KHF₂ to yield this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds, involving the palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide. numberanalytics.comnih.gov this compound serves as an effective nucleophilic partner in these transformations, enabling the direct installation of the indole-5-yl group onto various aromatic and heteroaromatic systems. nih.gov The reaction's utility is enhanced by its tolerance for a wide range of functional groups and its reliance on relatively benign boron byproducts. nih.gov
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org This cycle begins with a palladium(0) species, which is the active catalyst.
Transmetalation is the step where the organic group is transferred from the boron reagent to the palladium(II) complex. libretexts.org In the case of potassium organotrifluoroborates (R-BF₃K), this process is facilitated by a base. youtube.com The base, typically a carbonate or phosphate, is believed to react with the trifluoroborate salt to form a more reactive boronate species or a hydroxy/alkoxy-bridged intermediate that facilitates the transfer of the organic group (the indole-5-yl moiety in this case) to the palladium center. yonedalabs.comacs.org The halide or other anionic ligand on the palladium(II) complex is displaced by the incoming organic group, yielding a diorganopalladium(II) intermediate (Ar-Pd(II)-R). libretexts.org This step is often considered the rate-determining step of the catalytic cycle. pku.edu.cn The stability of potassium trifluoroborates requires these specific activation conditions for the transmetalation to proceed efficiently. nih.gov
The final step of the catalytic cycle is reductive elimination. yonedalabs.comutrgv.edu In this unimolecular process, the two organic groups (the aryl group from the halide and the indole group from the trifluoroborate) are coupled together, forming the desired C-C bond and the final product. utrgv.edu Simultaneously, the palladium(II) complex is reduced back to its palladium(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com Reductive elimination is generally favored for complexes with bulky ligands, which can increase steric hindrance around the metal center. utrgv.edu
This compound has proven to be a versatile coupling partner, reacting successfully with a range of electrophiles under Suzuki-Miyaura conditions. nih.gov This versatility allows for the synthesis of a diverse library of 5-arylindoles, which are important substructures in medicinal chemistry and materials science.
Potassium 1H-indol-5-yltrifluoroborate couples efficiently with a variety of aryl and heteroaryl halides. nih.gov Research has demonstrated successful couplings with both electron-rich and electron-deficient aryl bromides, as well as with heteroaryl halides. nih.govacs.org The use of palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands like RuPhos is often crucial for achieving high yields, especially with more challenging substrates. nih.govacs.org In addition to aryl halides, aryl pseudohalides such as triflates are also viable electrophilic partners in these coupling reactions. numberanalytics.comorganic-chemistry.org
The table below summarizes research findings on the Suzuki-Miyaura cross-coupling of potassium 1H-indol-5-yltrifluoroborate with various aryl halides.
Data sourced from studies on the cross-coupling of potassium heteroaryltrifluoroborates. nih.govacs.org
Ligand Design and Catalyst Systems for Optimized Reactivity
The success of cross-coupling reactions involving this compound heavily relies on the appropriate choice of ligand and catalyst. The challenges associated with coupling heteroaryl organoboron reagents, such as competitive protodeboronation, necessitate highly active catalyst systems. nih.gov The family of dialkylbiaryl phosphine ligands, developed by the Buchwald group, has been particularly impactful. nih.gov Ligands like RuPhos, XPhos, and SPhos are sterically demanding and electron-rich. nih.govnih.gov This nature is thought to favor the formation of a highly reactive, monocoordinated [LPd⁰] catalytic species, which accelerates the crucial oxidative addition step of the catalytic cycle. nih.gov
For example, the combination of Pd(OAc)₂ with RuPhos was found to be optimal for coupling potassium (N-methylindol-5-yl)trifluoroborate with aryl chlorides. nih.gov In other cases, catalyst systems such as [PdCl(allyl)]₂ paired with SPhos, or PdCl₂(dppf), have proven effective, demonstrating that the ideal system can be substrate-dependent. nih.govorganic-chemistry.org
Regioselective Functionalization of the Indole Core via Cross-Coupling
The functionalization of the indole ring at specific positions can be a significant synthetic challenge. nih.gov While the C2 and C3 positions of the pyrrolic ring are often readily functionalized, achieving regioselectivity on the benzene (B151609) portion (positions C4, C5, C6, and C7) via direct C-H activation is considerably more difficult due to similar reactivity across these sites. nih.govresearchgate.net Such direct methods often require the installation of directing groups to guide the catalyst to the desired position. nih.gov
The use of this compound provides a powerful and unambiguous solution to this problem. By starting with the boron functionality pre-installed at the C5 position, the cross-coupling reaction offers a direct and highly regioselective route to 5-substituted indoles. luc.edu This strategy circumvents the challenges of controlling regioselectivity in C-H activation reactions, making it a preferred method for accessing this particular isomer. luc.edu
Other Carbon-Carbon Bond-Forming Reactions
Beyond the Suzuki-Miyaura reaction, this compound participates in other important transition metal-catalyzed C-C bond-forming processes.
Nickel-Catalyzed Carbon-Oxygen Bond Activation with Indole Trifluoroborates
Nickel catalysts have proven effective in activating robust C–O bonds, such as those in phenol (B47542) derivatives (e.g., mesylates, tosylates, and pivalates), for cross-coupling reactions. nih.govscilit.com This represents a significant advantage as phenol derivatives are often more accessible and economical than the corresponding aryl halides. nih.gov Potassium heteroaryltrifluoroborates, including indole derivatives, have been shown to be excellent nucleophilic partners in these transformations. nih.govscilit.com
A general method has been developed for the nickel-catalyzed coupling of various potassium heteroaryltrifluoroborates with aryl mesylates. nih.govscilit.com Indole derivatives react efficiently, affording the desired biaryl products in high yields. nih.gov
Table 3: Nickel-Catalyzed C-O Activation with Potassium Heteroaryltrifluoroborates
| Heteroaryltrifluoroborate | Electrophile (Phenol Derivative) | Catalyst System | Result | Reference |
|---|---|---|---|---|
| Potassium Indole-2-yltrifluoroborate | Naphthyl mesylate | Ni(cod)₂ / PCy₃ | 90% Yield (as product 2m) | nih.gov |
| Potassium Benzofuran-2-yltrifluoroborate | Phenyl mesylate | Ni(cod)₂ / PCy₃ | 95% Yield (as product 2j) | nih.gov |
Copper-Catalyzed Reactions, including Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group into an indole scaffold can significantly enhance its pharmacological properties. mdpi.comnih.gov Copper catalysis is a prominent method for achieving trifluoromethylation. mdpi.comnih.gov However, it is important to note that these reactions typically proceed via a direct C-H trifluoromethylation of the indole ring, rather than a cross-coupling reaction involving this compound as the starting material. mdpi.com
In a typical copper-catalyzed trifluoromethylation, the indole substrate reacts with a CF₃ source, such as CF₃SO₂Na (Langlois' reagent) or Togni's reagent, in the presence of a copper catalyst (e.g., CuSO₄ or CuI) and an oxidant. mdpi.comkaust.edu.sa The reaction often shows high regioselectivity for the C2 position of the indole ring. mdpi.com While this is a powerful method for modifying indoles, it represents a different synthetic strategy than the cross-coupling applications of the indoletrifluoroborate salt.
Allylation and Crotylation Reactions with Indole Trifluoroborates
The introduction of allyl and crotyl groups into indole frameworks can be achieved through transition metal-catalyzed reactions, with potassium allyl- and crotyltrifluoroborates serving as stable and effective sources of the allyl and crotyl moieties. Research has demonstrated the regio- and stereoselective C-2 allylation and crotylation of indoles using these reagents. tnstate.edunih.gov
Palladium-catalyzed cross-coupling of indole with potassium allyltrifluoroborate has been investigated, revealing that the choice of catalyst can influence the regioselectivity, leading to either N-allylation or C-allylation. organic-chemistry.org The stability of potassium allyltrifluoroborate compared to the more labile allyl boronic acid makes it an attractive reagent for these transformations. organic-chemistry.org
In a notable study, the direct C-2 allylation of indoles with potassium allyltrifluoroborate was achieved. The reaction conditions, catalyst, and substrate scope were explored to optimize the yield and selectivity of the desired 2-allylindole products.
| Indole Substrate | Allylating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole | Potassium Allyltrifluoroborate | Pd(OAc)₂ | Microwave | Regioselective N- or C-allylation | organic-chemistry.org |
| Various Indoles | Potassium Allyltrifluoroborate | Lewis Acid | - | Regio- and stereoselective C-2 allylation | nih.gov |
| Various Indoles | Potassium Crotyltrifluoroborate | Lewis Acid | - | Regio- and stereoselective C-2 crotylation | nih.gov |
The diastereoselective crotylation of aldehydes with potassium crotyltrifluoroborates has been well-established, providing either syn- or anti-homoallylic alcohols depending on the geometry of the crotyltrifluoroborate. lookchem.com While not directly involving an indole trifluoroborate, this work underscores the stereochemical control possible with these reagents, a principle that can be extended to reactions with indole-derived electrophiles.
Carbon-Heteroatom Bond-Forming Reactions (e.g., C-N Coupling)
The formation of carbon-nitrogen (C-N) bonds is a critical transformation in the synthesis of many nitrogen-containing bioactive molecules. The Chan-Lam coupling, a copper-catalyzed reaction between an organoboron compound and an amine or other N-nucleophile, is a powerful tool for this purpose. lookchem.comorganic-chemistry.org Potassium organotrifluoroborates are effective coupling partners in Chan-Lam reactions.
The N-arylation of indoles using copper catalysts has been extensively studied, providing a direct route to N-arylindoles. nih.govnih.govmit.edu While these examples often utilize aryl halides as the coupling partner, the principles are directly applicable to the use of potassium aryltrifluoroborates. A general method for the copper-catalyzed N-arylation of indoles with aryl halides has been reported, which can be adapted for use with potassium aryltrifluoroborates. mit.edu
More specifically, the Chan-Lam coupling of potassium aryltrifluoroborates with various nitrogen-containing heterocycles, including indoles, has been demonstrated. These reactions typically employ a copper catalyst, a ligand, and a base to afford the N-arylated products in good yields.
A study on the chemoselective arylation of halogenated aryltrifluoroborates reported the synthesis of functionalized organotrifluoroborates, including two examples of N-arylindoles prepared via a copper-catalyzed C-N coupling. This highlights the feasibility of using indole trifluoroborates in such transformations. nih.gov
| Indole Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Indole | Aryl Iodide/Bromide | CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | High | nih.gov |
| Halogenated Aryltrifluoroborate | Indole | CuO | DMEDA | - | Pyridine | 72-73 | nih.gov |
| Indole | Aryl Iodide/Bromide | CuI | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₂CO₃ | Toluene | High | mit.edu |
The research in this area demonstrates the utility of this compound and related indole trifluoroborates as valuable building blocks in transition metal-catalyzed reactions for the synthesis of complex indole derivatives.
Iminium Catalysis with Indole Trifluoroborate Salts
Iminium catalysis, a cornerstone of organocatalysis, involves the activation of α,β-unsaturated aldehydes and ketones by chiral secondary amines to form highly electrophilic iminium ions. nih.govrsc.org This activation strategy facilitates the addition of weak nucleophiles. While the direct participation of this compound as a nucleophile in a classic iminium-catalyzed reaction is not extensively documented, the principles of this catalytic mode are foundational. The reaction of an α,β-unsaturated aldehyde with a chiral amine catalyst, such as a derivative of proline or an imidazolidinone, generates a transient iminium ion. This process effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering the β-position susceptible to attack by a nucleophile. youtube.com
In related systems, indoles are known to act as effective nucleophiles in Friedel-Crafts-type alkylations of iminium ions, leading to the formation of valuable C-3 functionalized indole derivatives. rsc.org The success of these reactions is often dependent on the nucleophilicity of the indole and the reactivity of the iminium ion. The trifluoroborate moiety on the indole ring, being electron-withdrawing, would be expected to decrease the nucleophilicity of the indole core compared to its unsubstituted counterpart. However, the stability of the trifluoroborate salt could offer advantages in terms of handling and compatibility with various reaction conditions.
Conjugate Addition Reactions Enabled by Indole Trifluoroborates
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of organoboron reagents, including trifluoroborate salts, as nucleophiles in these transformations has been a subject of significant investigation. While many of these reactions are catalyzed by transition metals, there is growing interest in developing organocatalytic versions.
Research into the organocatalyzed conjugate addition of boronic acids and their trifluoroborate derivatives to enones has shown that these reagents can serve as effective nucleophiles under the right catalytic conditions. For instance, studies on the enantioselective organocatalyzed conjugate addition of alkenyl boronic acids and trifluoroborates to β-indolyl enones have provided insights into the reactivity of these systems. In some cases, trifluoroborate salts are preferred due to their enhanced stability compared to the corresponding boronic acids. nih.gov The reaction is often promoted by a base and a chiral organocatalyst, which can activate the nucleophile and control the stereochemical outcome.
The general mechanism for such a reaction would involve the activation of the α,β-unsaturated system by an organocatalyst, potentially through hydrogen bonding or iminium ion formation, while the indole trifluoroborate acts as the carbon-based nucleophile. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.
Enantioselective Transformations Involving the Indole Trifluoroborate Moiety
The development of enantioselective reactions is a primary goal of modern organic synthesis. Organocatalysis has proven to be a powerful tool for the construction of chiral molecules from achiral precursors. nih.gov The synthesis of chiral indole-containing compounds is of particular importance due to their prevalence in biologically active natural products and pharmaceuticals.
Chiral phosphoric acids have emerged as highly effective catalysts for a wide range of enantioselective transformations involving indole derivatives. dicp.ac.cnrsc.orgnih.gov These catalysts can act as bifunctional reagents, activating both the electrophile and the nucleophile through a network of hydrogen bonds in a well-organized transition state. This dual activation model is key to achieving high levels of enantioselectivity.
In the context of this compound, a hypothetical enantioselective transformation could involve its reaction with an electrophile in the presence of a chiral phosphoric acid. The catalyst would likely interact with both the indole N-H proton and potentially the trifluoroborate group, orienting the nucleophile for a stereoselective attack on the electrophile. The design of the chiral catalyst is paramount, with bulky substituents on the catalyst's backbone creating a chiral pocket that dictates the facial selectivity of the reaction. While specific examples focusing solely on this compound in this type of transformation are not prevalent, the principles established with other indole derivatives and nucleophiles provide a strong foundation for the potential development of such methodologies.
Photocatalytic and Electrochemical Methodologies Involving Potassium Indole 5 Yltrifluoroborate
Visible-Light Photocatalysis in Indole (B1671886) Functionalization
Visible-light photocatalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including indoles. This methodology relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates.
In the context of organotrifluoroborates, photocatalytic strategies often involve the oxidation of the trifluoroborate salt to generate a corresponding organic radical. This radical can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. For a hypothetical reaction involving Potassium indole-5-yltrifluoroborate, a plausible pathway would involve the generation of an indole-5-yl radical. This highly reactive intermediate could then be trapped by a suitable coupling partner.
Hypothetical Reaction Scheme:
| Reactant 1 | Reactant 2 | Photocatalyst | Light Source | Product |
| This compound | Radical Acceptor | e.g., Ru(bpy)₃²⁺ or Organic Dye | Visible Light (e.g., Blue LED) | 5-Substituted Indole |
This table represents a hypothetical scenario and is not based on published experimental data for this compound.
Electrochemical Approaches for Indole Trifluoroborate Transformations
Electrochemical methods offer an alternative, reagent-free approach to generate radical intermediates for synthetic transformations. By applying an electrical potential, either oxidation or reduction of a substrate can be precisely controlled to initiate a desired reaction cascade.
For this compound, anodic oxidation could be a viable strategy to generate the corresponding indole-5-yl radical. The potential required for this oxidation would be a key parameter to determine the feasibility and selectivity of such a transformation. Once formed, the radical could undergo dimerization, react with the solvent, or be trapped by a nucleophile present in the reaction mixture.
Conversely, while less common for organotrifluoroborates, cathodic reduction could potentially be explored, although the electrochemical behavior of the indole nucleus itself under reductive conditions would need to be considered.
Potential Electrochemical Transformations:
| Method | Electrode | Potential | Possible Outcome |
| Anodic Oxidation | Carbon, Platinum | Controlled Potential | Generation of Indole-5-yl radical for subsequent coupling or functionalization |
| Cathodic Reduction | To be determined | Controlled Potential | Potential for reductive coupling or modification of the indole core |
This table outlines potential electrochemical behaviors and is not based on experimental studies of this compound.
Mechanistic Investigations and Computational Studies of Potassium Indole 5 Yltrifluoroborate Reactions
Elucidation of Reaction Pathways and Intermediates
The most prevalent application of potassium indole-5-yltrifluoroborate is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The generally accepted mechanism, while complex and subject to variations based on specific reaction conditions, follows a catalytic cycle involving several key steps.
Initially, the stable and crystalline this compound salt must be converted into a more reactive boronic acid or a related boronate species. This hydrolysis step is often facilitated by a base and the presence of water, even in trace amounts. researchgate.net The fluoride (B91410) ions are displaced by hydroxide (B78521) ions, generating the corresponding indole-5-boronic acid in situ. This species is the active transmetalating agent in the catalytic cycle. researchgate.net
The core catalytic cycle, illustrated for a generic Suzuki-Miyaura coupling, is presumed to proceed as follows:
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, reacts with an organic halide (Ar-X), such as an aryl bromide. This step involves the oxidation of the palladium center from Pd(0) to Pd(II), forming a square planar Pd(II) complex (Ar-Pd(II)-X).
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic groups from the palladium center, forming the new carbon-carbon bond of the biaryl product (Ar-Indole). This process reduces the palladium back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. youtube.com
A critical advantage of using organotrifluoroborates like this compound is their enhanced stability, which makes them less susceptible to protodeboronation—a common side reaction where the carbon-boron bond is cleaved by a proton source before transmetalation can occur. nih.govsigmaaldrich.com
Recent studies have also explored alternative mechanistic paradigms beyond the traditional cycle, including processes involving single-electron transfer (SET) for certain types of organotrifluoroborates, which could expand the scope of their reactivity. rsc.orgacs.org
Role of Catalyst Components and Ligands in Reactivity and Selectivity
The choice of catalyst and associated ligands is paramount in controlling the efficiency and outcome of reactions involving this compound. Ligands play a critical role by modulating the steric and electronic properties of the palladium catalyst, which influences the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov
Palladium Precursors: Various Pd(0) and Pd(II) sources can be used to initiate the catalytic cycle. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and [PdCl₂(dppf)]. Pd(II) precursors are reduced in situ to the active Pd(0) species. youtube.com
Ligands: The combination of organotrifluoroborates with monocoordinated palladium catalysts derived from sterically hindered, electron-rich ligands has proven to be extraordinarily effective. nih.gov
Phosphine Ligands: Bulky, electron-donating phosphines such as RuPhos, SPhos, and XPhos are highly effective. The steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition, while their electron-donating character facilitates the reductive elimination step. In cases where simpler catalysts like [PdCl₂(dppf)] are insufficient, systems like Pd(OAc)₂/RuPhos often provide superior results. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition at high temperatures and promote efficient catalysis for challenging substrates.
The concept of using mixed-ligand systems has also emerged as a powerful strategy to fine-tune catalytic activity, capitalizing on the unique properties of different ligand types within a single reaction. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for probing the intricate details of reaction mechanisms involving organoboron compounds. While specific DFT studies exclusively on this compound are not widely published, extensive computational work on closely related indole (B1671886) systems and other organotrifluoroborates provides a robust framework for understanding its reactivity. nih.govmdpi.comnih.gov
DFT calculations are used to map the potential energy surface of a reaction, providing the relative energies of reactants, intermediates, transition states, and products. This allows for the determination of the most likely reaction pathway. For a typical Suzuki-Miyaura reaction, calculations can compare the energetics of different catalytic cycles and identify the rate-determining step by finding the highest energy barrier.
For example, DFT modeling of the Suzuki-Miyaura reaction between 4,5-dibromo-2-methylpyridazin-3(2H)-one and ferrocenylboronic acid (a model for organoboron reagents) using the B3PW91 functional revealed the energetic landscape of the key steps. mdpi.com Such studies can quantify the thermodynamic and kinetic favorability of each elementary step.
Table 1: Illustrative Energetic Data for a Model Suzuki-Miyaura Pathway (Hypothetical Data Based on Published Models mdpi.com)
| Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Pd(0)L₂ + Ar-X | 0.0 | Initial reactants |
| 2 | TS_OA | +15.2 | Transition state for oxidative addition |
| 3 | Ar-Pd(II)L₂-X | -5.8 | Oxidative addition intermediate |
| 4 | TS_Trans | +18.5 | Transition state for transmetalation |
| 5 | Ar-Pd(II)L-Indole | -10.1 | Post-transmetalation intermediate |
| 6 | TS_RE | +12.4 | Transition state for reductive elimination |
| 7 | Pd(0)L₂ + Ar-Indole | -25.0 | Final products |
This interactive table presents hypothetical energy values to illustrate a typical profile where transmetalation (TS_Trans) represents the highest barrier and is thus the rate-determining step.
A primary strength of DFT is its ability to locate and characterize the geometry of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation energy barrier for that step. mdpi.com By comparing the activation barriers for competing pathways, chemists can predict which reaction is more likely to occur. For instance, in reactions with multiple potential coupling sites, DFT can determine the transition state energies for each pathway to predict regioselectivity.
DFT calculations provide deep insight into the electronic properties of molecules. Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, orbital interactions, and bonding within the reacting species. rsc.org
A theoretical study on the one-electron redox potentials of various organotrifluoroborate anions using the M05-2X DFT method systematically investigated how electronic structure influences reactivity. rsc.org The calculations showed that the redox potentials, which are crucial for SET-based mechanisms, are highly dependent on the nature of the organic group (R in R-BF₃⁻). Electron-donating groups were found to make the organotrifluoroborate anions unfavorable for certain reactions. rsc.org For Csp²-hybridized center organotrifluoroborate anions, the calculated standard one-electron redox potential (E°) values ranged from 1.38 V to 2.43 V. rsc.org This type of analysis is directly applicable to understanding the electronic behavior of the indole-5-yl moiety in this compound.
Table 2: Calculated One-Electron Redox Potentials (E°) for Selected Organotrifluoroborate Anions (Data from rsc.org)
| Organotrifluoroborate Anion (R-BF₃⁻) | R Group | Calculated E° (V) vs SCE |
| 1 | 4-MeO-C₆H₄- | 1.38 |
| 2 | C₆H₅- (Phenyl) | 1.66 |
| 3 | 4-Cl-C₆H₄- | 1.71 |
| 4 | 4-CN-C₆H₄- | 1.93 |
| 5 | 4-NO₂-C₆H₄- | 2.08 |
This interactive table demonstrates how substituents on an aryl ring influence the calculated redox potential, a key parameter for predicting reactivity in SET processes. The indole ring system would similarly influence this property.
Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. For indole derivatives, which have several reactive sites, predicting regioselectivity is crucial.
Computational studies on indolynes (aryne derivatives of indoles) have shown that regioselectivity in nucleophilic additions can be predicted by analyzing the geometric distortion of the aryne triple bond. nih.govescholarship.org DFT calculations (using methods like B3LYP/6-31G*) revealed that the terminus of the aryne that is more distorted (i.e., has a bond angle closer to a standard sp² center) is the favored site of nucleophilic attack. nih.govescholarship.org This "distortion model" provides a simple yet powerful predictive tool based on the calculated ground-state geometry of the intermediate. nih.gov While this applies to indolyne intermediates rather than directly to Suzuki-Miyaura coupling, it exemplifies the capability of DFT to provide predictive models for the reactivity of complex heterocyclic systems like indoles. Similar principles can be applied to analyze the transition states leading to different regioisomeric products in cross-coupling reactions.
Advanced Methodologies for Structural Elucidation of Potassium Indole 5 Yltrifluoroborate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of potassium indole-5-yltrifluoroborate in solution. Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provide detailed information about the chemical environment of each nucleus, enabling the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring. The chemical shifts are influenced by the electron-donating nature of the trifluoroborate group and the aromaticity of the indole system. Protons closer to the nitrogen atom and the trifluoroborate substituent will experience different shielding effects, leading to a predictable pattern of resonances.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom directly attached to the boron (C-5) is expected to show a characteristic signal, often broadened due to coupling with the quadrupolar ¹¹B nucleus. The chemical shifts of the other aromatic carbons in the indole ring provide further confirmation of the substitution pattern.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for organotrifluoroborates. For this compound, the three fluorine atoms are chemically equivalent, and their signal is expected to appear as a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). The chemical shift of this signal is characteristic of the BF₃⁻ group in an aryltrifluoroborate salt.
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum displays a signal characteristic of a tetracoordinated boron atom in the trifluoroborate anion. The signal is typically a quartet due to the coupling with the three equivalent fluorine atoms. The chemical shift and coupling constant (¹J(¹¹B-¹⁹F)) are diagnostic for the trifluoroborate moiety.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | 6.5-8.0 | s, d, t | 2-8 |
| ¹³C | 100-140 | s | - |
| ¹⁹F | -135 to -145 | q | ¹J(¹¹B-¹⁹F) ≈ 10-15 |
| ¹¹B | 2.0-4.0 | q | ¹J(¹¹B-¹⁹F) ≈ 10-15 |
Note: The predicted values are based on general data for aryltrifluoroborates and indole derivatives and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Approaches for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry can be employed.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of ionic compounds like this compound. In negative ion mode, the spectrum would be expected to show a prominent peak corresponding to the [indole-5-yltrifluoroborate]⁻ anion. High-resolution mass spectrometry (HRMS) can provide the exact mass of this anion, allowing for the determination of its elemental formula with high accuracy.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation of the [indole-5-yltrifluoroborate]⁻ anion would likely involve the loss of fluoride (B91410) (F⁻) or boron trifluoride (BF₃). Fragmentation of the indole ring itself could also occur, leading to characteristic daughter ions. A plausible fragmentation pathway could involve the loss of BF₃ to yield an indolyl anion, which could undergo further fragmentation. The study of these fragmentation patterns provides valuable structural information and confirms the connectivity of the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted Ion (m/z) | Analysis |
| ESI (-) | [C₈H₆BF₃N]⁻ | Molecular anion |
| ESI (-) HRMS | Calculated exact mass | Elemental composition confirmation |
| ESI (-) MS/MS | Fragments from loss of F, BF₃ | Structural confirmation |
X-ray Crystallography for Solid-State Structure Determination
The indole ring is expected to be planar, and the trifluoroborate group will adopt a tetrahedral geometry around the boron atom. The C-B bond length and B-F bond lengths would be consistent with those observed in other aryltrifluoroborates. The packing of the molecules in the crystal lattice is governed by a combination of ionic interactions between the potassium cations and the trifluoroborate anions, as well as intermolecular interactions such as π-π stacking between the indole rings.
Other Advanced Spectroscopic and Analytical Methods
In addition to NMR, MS, and X-ray crystallography, other spectroscopic and analytical techniques can provide valuable complementary information for the structural elucidation of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and strong, broad bands corresponding to the B-F stretching vibrations of the trifluoroborate group (typically in the 1100-950 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole moiety has a characteristic UV absorption spectrum due to its aromatic nature. The presence of the trifluoroborate group at the 5-position may cause a slight shift in the absorption maxima compared to unsubstituted indole.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N) in a purified sample. The experimentally determined percentages can be compared with the calculated values for the chemical formula of this compound (C₈H₆BF₃KN) to confirm its elemental composition and purity.
Table 3: Summary of Other Analytical Methods for this compound
| Technique | Information Obtained | Expected Observations |
| Infrared (IR) Spectroscopy | Functional groups | N-H, aromatic C-H, C=C, and B-F stretching vibrations |
| UV-Vis Spectroscopy | Electronic transitions | Characteristic absorption of the indole chromophore |
| Elemental Analysis | Elemental composition | Confirms the ratio of C, H, and N in the compound |
Future Research Directions and Emerging Trends for Potassium Indole 5 Yltrifluoroborate
Development of Novel Catalytic Systems for Enhanced Reactivity
The continued evolution of cross-coupling methodologies is central to expanding the utility of potassium indole-5-yltrifluoroborate. While palladium-based catalysts have been effective, future research is focused on creating novel catalytic systems that offer improved efficiency, broader functional group tolerance, and enhanced reactivity under milder conditions.
A primary area of investigation is the development of more active and robust palladium catalysts. While systems like Pd(OAc)₂ with phosphine (B1218219) ligands such as RuPhos have proven effective for the coupling of various potassium heteroaryltrifluoroborates, there is a continuous drive to lower catalyst loadings and reaction times. nih.govorganic-chemistry.org For challenging substrates or more complex couplings, increasing the catalyst and ligand loading is sometimes necessary, highlighting the need for more potent catalytic systems. nih.gov Research into next-generation ligands that can promote faster transmetalation and reductive elimination steps is crucial.
Beyond palladium, the exploration of alternative metal catalysts, such as those based on nickel or copper, represents a significant trend. These earth-abundant metals offer potential cost advantages and can exhibit unique reactivity profiles, possibly enabling transformations that are difficult to achieve with palladium. The goal is to identify catalytic systems that are not only highly active but also provide complementary selectivity to existing methods.
| Catalyst System Component | Research Objective | Potential Advantage |
| Palladium Catalysts | Development of advanced phosphine ligands | Lower catalyst loadings, shorter reaction times, improved functional group tolerance. nih.gov |
| Nickel Catalysts | Exploration of Ni(II)/Ni(0) catalytic cycles | Cost-effectiveness, unique reactivity for challenging transformations. |
| Copper Catalysts | Investigation of copper-mediated/catalyzed reactions | Mild reaction conditions, alternative reaction pathways. |
| Dual Catalytic Systems | Combination of photoredox and metal catalysis | Access to novel reaction pathways via radical intermediates under visible light. acs.org |
Expansion of Reaction Scope to Underexplored Transformations
While the Suzuki-Miyaura reaction is the hallmark application of this compound, its potential as a nucleophilic partner extends to a variety of other transformations that remain relatively unexplored for this specific substrate. Future research will likely focus on adapting the indoletrifluoroborate core to a broader range of carbon-carbon and carbon-heteroatom bond-forming reactions.
One promising avenue is the exploration of photoredox catalysis to engage this compound in novel coupling reactions. For instance, visible-light-induced deboronative reactions, which have been demonstrated for alkyl trifluoroborates, could potentially be adapted for indoletrifluoroborates to achieve transformations like alkynylation under mild, biomolecule-compatible conditions. acs.org This approach would open up new pathways for the functionalization of the indole (B1671886) scaffold.
Furthermore, expanding the scope to include other types of coupling reactions is a key objective. This includes exploring its utility in Chan-Lam coupling for C-N or C-O bond formation, Hiyama coupling, and other less common cross-coupling variants. Another area of interest is the use of this compound in regioselective allylation or crotylation reactions, which have been explored for other indole derivatives and borates, often promoted by a Lewis acid like BF₃·Et₂O. scholaris.ca
| Reaction Type | Potential Coupling Partner | Key Objective |
| Deboronative Alkynylation | Alkynylating agents (e.g., alkynylbenzoiodoxoles) | C(sp)-C(sp²) bond formation under visible light catalysis. acs.org |
| Chan-Lam Coupling | Alcohols, amines | C-O and C-N bond formation to access diverse indole derivatives. |
| Regioselective Allylation | Allylic electrophiles | Controlled introduction of allyl groups onto the indole core. scholaris.ca |
| Heck-type Reactions | Alkenes | Direct arylation of olefins with the indole moiety. |
Integration into Complex Molecule Synthesis Strategies
Research in this area will focus on demonstrating the robustness of this compound in the presence of highly functionalized and sterically hindered coupling partners. The goal is to seamlessly integrate this reagent into multi-step synthetic sequences to construct key intermediates or the final molecular architecture of targets such as alkaloids, kinase inhibitors, or other therapeutic agents. The ability of trifluoroborate salts to tolerate a wide range of functional groups, including aldehydes, ketones, and nitriles, is a significant advantage in this context. organic-chemistry.org
Sustainable and Green Chemistry Approaches in Synthesis and Application
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical emerging trend. researchgate.net This involves developing more environmentally benign methods for both the preparation of the reagent and its subsequent reactions.
The synthesis of potassium organotrifluoroborates is already considered efficient, often involving a straightforward, one-pot procedure from an organoboron reagent and inexpensive potassium hydrogen fluoride (B91410) (KHF₂). nih.govacs.org Future improvements could focus on minimizing solvent use or employing greener solvent systems. Many traditional indole syntheses suffer from drawbacks such as the use of toxic solvents and transition-metal catalysts. nih.gov Therefore, developing sustainable routes to the indole precursors of the trifluoroborate salt is also an important goal.
| Green Chemistry Principle | Application to this compound |
| Use of Benign Solvents | Developing coupling reactions that proceed efficiently in water, ethanol, or deep eutectic solvents. researchgate.netrug.nl |
| Energy Efficiency | Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy input. researchgate.net |
| Waste Prevention | Designing high-yield reactions and developing recyclable catalytic systems. rug.nl |
| Atom Economy | Utilizing catalytic rather than stoichiometric reagents to maximize the incorporation of starting materials into the final product. rug.nl |
Q & A
Q. What are the most common synthetic applications of potassium indole-5-yltrifluoroborate in organic chemistry, and how should experimental protocols be designed for these reactions?
this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct indole-containing biaryl systems, which are prevalent in pharmaceuticals and materials science . To design experiments:
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) optimized for trifluoroborate stability.
- Reaction conditions : Employ anhydrous solvents (THF, DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Substrate compatibility : Pre-activate aryl/heteroaryl halides (e.g., aryl chlorides require stronger bases like Cs₂CO₃).
- Characterization : Confirm coupling efficiency via HPLC or LC-MS and compare retention times with authentic standards .
Q. What spectroscopic and analytical methods are essential for characterizing this compound and its derivatives?
Key methods include:
- ¹H/¹³C NMR : Identify indole proton environments (e.g., C5-substitution shifts aromatic protons downfield).
- ¹¹B NMR : Verify trifluoroborate integrity (sharp singlet near δ -1 to -3 ppm).
- HRMS : Confirm molecular ion peaks with isotopic patterns consistent with boron and potassium.
- XRD : Resolve crystal structures to confirm regioselectivity in cross-coupled products.
- Purity assessment : Use TLC or HPLC with UV detection (indole absorbs at ~280 nm) .
Q. How can researchers ensure reproducibility when synthesizing this compound?
- Detailed protocols : Follow stepwise procedures for trifluoroborate salt preparation, including pH control during hydrolysis of boronic esters .
- Moisture control : Store reagents under anhydrous conditions and use Schlenk techniques for air-sensitive steps.
- Batch consistency : Document solvent grades, catalyst lots, and purification methods (e.g., recrystallization vs. column chromatography) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when this compound exhibits low reactivity in cross-coupling reactions?
- Solvent screening : Test polar aprotic solvents (DMSO, DMAc) to enhance solubility.
- Additives : Introduce ligands (e.g., SPhos, XPhos) to stabilize Pd intermediates or use phase-transfer catalysts for biphasic systems.
- Temperature gradients : Perform reactions under microwave irradiation (80–120°C) to accelerate kinetics.
- Pre-activation : Convert the trifluoroborate to the corresponding boronic acid transiently using mild acids (e.g., AcOH) .
Q. How should contradictions in reported yields or selectivity for indole-5-yltrifluoroborate reactions be resolved?
- Variable analysis : Compare catalyst loadings, base strengths (K₂CO₃ vs. NaOtBu), and solvent dielectric constants across studies.
- Byproduct profiling : Use GC-MS or MALDI-TOF to identify homocoupling or deboronation side products.
- Computational modeling : Perform DFT calculations to rationalize regioselectivity differences (e.g., steric effects at C5 vs. C3 positions) .
Q. What strategies mitigate moisture sensitivity during large-scale synthesis of this compound?
Q. How can researchers address challenges in scaling up indole-5-yltrifluoroborate-based reactions?
- Continuous flow systems : Improve heat/mass transfer for exothermic steps.
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
- Process analytics : Implement PAT (Process Analytical Technology) tools like in-situ IR to monitor reaction progress .
Methodological and Data Integrity Questions
Q. What are best practices for managing and sharing research data on indole-5-yltrifluoroborate reactivity?
- Metadata standards : Annotate datasets with reaction parameters (temp, time, equivalents) and raw spectral files (NMR, MS).
- Repositories : Deposit data in domain-specific databases (e.g., PubChem, ChemRxiv) with DOIs for citation.
- Controlled vocabularies : Use IUPAC nomenclature and SMILES strings for machine-readability .
Q. How can researchers validate the purity of this compound when commercial sources lack detailed Certificates of Analysis (CoA)?
Q. What ethical considerations apply when publishing studies involving hazardous intermediates derived from indole-5-yltrifluoroborate?
- Safety disclosures : Detail handling precautions (e.g., PPE, fume hood use) in experimental sections.
- Waste protocols : Describe neutralization methods for boron-containing waste to prevent environmental release.
- Conflict of interest : Disclose funding sources or patents related to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
